Einecs 285-057-1
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Overview
Description
Preparation Methods
The preparation of Einecs 285-057-1 involves synthetic routes that typically include the reaction of N2,N6-bis[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-lysine with dicyclohexylamine. The reaction conditions often require specific temperature and pressure settings to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
Einecs 285-057-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Einecs 285-057-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Einecs 285-057-1 involves its interaction with specific molecular targets and pathways. It has been shown to modulate RHO protein and ceramide signaling, leading to the disassembly of actin stress fibers, G2/M cell cycle arrest, and apoptosis. This compound acts as a prodrug at the cellular level, converting to ceramide-like analogs that exert its effects .
Comparison with Similar Compounds
Einecs 285-057-1 can be compared with other similar compounds, such as:
N2,N6-bis[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-lysine: Similar in structure but without the dicyclohexylamine component.
Sphinganine and sphingosine: Structurally related compounds that also modulate ceramide signaling pathways.
The uniqueness of this compound lies in its specific interaction with dicyclohexylamine, which enhances its stability and efficacy in various applications .
Properties
CAS No. |
85006-28-6 |
---|---|
Molecular Formula |
C42H59N5O6S2 |
Molecular Weight |
794.1 g/mol |
IUPAC Name |
(2S)-2,6-bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C30H36N4O6S2.C12H23N/c1-33(2)26-16-7-13-23-21(26)11-9-18-28(23)41(37,38)31-20-6-5-15-25(30(35)36)32-42(39,40)29-19-10-12-22-24(29)14-8-17-27(22)34(3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-14,16-19,25,31-32H,5-6,15,20H2,1-4H3,(H,35,36);11-13H,1-10H2/t25-;/m0./s1 |
InChI Key |
FGXHBMJHPVSNRO-UQIIZPHYSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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